molecular formula C10H8O2S2 B12800099 2-(2-Thienylmethyl)-3-thiophenecarboxylic acid CAS No. 31936-90-0

2-(2-Thienylmethyl)-3-thiophenecarboxylic acid

Cat. No.: B12800099
CAS No.: 31936-90-0
M. Wt: 224.3 g/mol
InChI Key: QPKATRSLASRXRU-UHFFFAOYSA-N
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Description

2-(2-Thienylmethyl)-3-thiophenecarboxylic acid is a synthetic thiophene-based compound offered for research and development purposes. Thiophene derivatives are a significant class of heterocyclic aromatic compounds widely utilized in materials science, pharmaceutical chemistry, and as building blocks for organic synthesis . They are commonly investigated for their potential applications in the development of agrochemicals and functional materials. Researchers value these structures for their versatility in creating complex molecules. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own thorough safety and hazard assessments before handling this compound.

Properties

CAS No.

31936-90-0

Molecular Formula

C10H8O2S2

Molecular Weight

224.3 g/mol

IUPAC Name

2-(thiophen-2-ylmethyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C10H8O2S2/c11-10(12)8-3-5-14-9(8)6-7-2-1-4-13-7/h1-5H,6H2,(H,11,12)

InChI Key

QPKATRSLASRXRU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC2=C(C=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis from Thiophene Derivatives

The most common approach involves:

  • Step 1: Functionalization of Thiophene Ring
    Starting with 2-bromothiophene or 3-bromothiophene, selective lithiation or metalation is performed to introduce reactive sites for further substitution.

  • Step 2: Formation of Thienylmethyl Substituent
    The thienylmethyl group is introduced by reaction of a thiophene-2-ylmethyl halide or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) with the metalated thiophene intermediate.

  • Step 3: Carboxylation
    The carboxylic acid group is introduced by carbonation of the organometallic intermediate with carbon dioxide (CO2). This step often uses Grignard reagents or organolithium compounds to form the carboxylate intermediate, which is then acidified to yield the carboxylic acid.

  • Step 4: Purification
    The crude product is purified by recrystallization or chromatographic techniques to isolate the target compound with high purity.

Specific Synthetic Routes and Research Findings

  • Grignard Metallation and Carbonation
    A key method involves preparing the Grignard reagent from a halogenated thiophene intermediate, followed by carbonation with CO2 to introduce the carboxylic acid group. This method is favored for its relatively high yield and regioselectivity when carefully controlled.

  • Palladium-Catalyzed Carbonylation
    An alternative approach uses palladium-catalyzed carbonylation under CO pressure to introduce the carboxyl functionality directly onto the thiophene ring. This method can offer milder conditions and fewer side reactions but requires specialized catalysts and equipment.

  • Halogenation and Subsequent Functionalization
    Halogenated thiophene intermediates (e.g., dibromo or trichloro derivatives) are often used as precursors. Bromination/debromination sequences can selectively functionalize the thiophene ring to prepare intermediates suitable for further transformations.

  • Catalytic Systems for Carboxylation
    Recent studies have explored the use of catalyst systems involving vanadium, molybdenum, or iron complexes to facilitate the carboxylation of thiophenes using CCl4–CH3OH systems, achieving yields between 44% and 85% for 2-thiophenecarboxylic acid derivatives. These catalytic methods offer alternative routes with potential for scalability.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Challenges Typical Yield (%)
Grignard Metallation + CO2 Halogenated thiophene, Mg, CO2, acid High regioselectivity, well-established Sensitive to moisture, requires dry conditions 70–85
Palladium-Catalyzed Carbonylation Pd catalyst, CO pressure, halogenated thiophene Milder conditions, fewer side products Requires expensive catalysts, CO handling 60–80
Bromination/Debromination Sequence Bromine, zinc reduction, thiophene derivatives Enables selective halogenation for further functionalization Multi-step, potential side reactions 50–75
Catalytic CCl4–CH3OH System Thiophene, CCl4, CH3OH, Fe/V/Mo catalysts Alternative catalytic route, moderate yields Catalyst optimization needed, moderate yields 44–85

Synthetic Challenges and Optimization

  • Regioselectivity : Achieving substitution at the correct thiophene position is critical. Unwanted isomers can form due to multiple reactive sites on the thiophene ring.
  • Side Reactions : Bromination and metalation steps can lead to over-substitution or decomposition.
  • Yield Optimization : Reaction conditions such as temperature, solvent, and reagent ratios must be finely tuned.
  • Purification : Due to close structural analogs, purification often requires careful chromatographic separation.

Summary of Research Findings

  • The synthesis of 2-(2-Thienylmethyl)-3-thiophenecarboxylic acid is well-documented through multi-step organic synthesis involving halogenated thiophene intermediates and organometallic carboxylation techniques.
  • Recent advances include catalytic systems that improve yields and reduce harsh reaction conditions.
  • The compound’s preparation is essential for its use as an intermediate in pharmaceuticals and materials science, necessitating high purity and reproducibility.
  • Laboratory-scale syntheses have demonstrated scalability potential, especially using palladium-catalyzed carbonylation and Grignard carbonation methods.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thienylmethyl)-3-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitro-substituted thiophenes.

Scientific Research Applications

2-(2-Thienylmethyl)-3-thiophenecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Thienylmethyl)-3-thiophenecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary based on the compound’s structure and the nature of the target .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular characteristics of 2-(2-Thienylmethyl)-3-thiophenecarboxylic acid and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
3-Methyl-2-thiophenecarboxylic acid Methyl (C-3), COOH (C-2) C₆H₆O₂S 142.17 Increased lipophilicity; intermediate in organic synthesis
3-(Trifluoromethyl)-2-thiophenecarboxylic acid CF₃ (C-3), COOH (C-2) C₆H₃F₃O₂S 196.14 Enhanced acidity (electron-withdrawing CF₃); potential agrochemical use
2-(Hydroxymethyl)thiophene-3-carboxylic acid CH₂OH (C-2), COOH (C-3) C₆H₆O₃S 158.17 Improved solubility; pharmaceutical intermediates
2-(2-Methoxy-2-oxoethyl)thiophene-3-carboxylic acid CH₂COOMe (C-2), COOH (C-3) C₈H₈O₄S 200.22 Ester derivatives used in polymer chemistry
2-(Difluoromethyl)thiophene-3-carboxylic acid CHF₂ (C-2), COOH (C-3) C₆H₄F₂O₂S 178.16 Bioisostere for metabolic stability; drug discovery
4,5-Dimethyl-2-(trimethylsilyl)-3-thiophenecarboxylic acid Me (C-4,5), SiMe₃ (C-2), COOH (C-3) C₁₀H₁₆O₂SSi 244.38 Silicon-based substituents for enhanced thermal stability

Substituent Effects on Properties

  • Electron-Donating Groups (e.g., Methyl) :

    • Compounds like 3-Methyl-2-thiophenecarboxylic acid exhibit increased lipophilicity, making them suitable for hydrophobic environments in drug delivery .
    • Methyl groups may reduce acidity compared to unsubstituted thiophenecarboxylic acids.
  • Electron-Withdrawing Groups (e.g., CF₃) :

    • The trifluoromethyl group in 3-(Trifluoromethyl)-2-thiophenecarboxylic acid enhances acidity (pKa ~1.5–2.0) and improves resistance to enzymatic degradation, relevant in agrochemicals .
  • Hydrophilic Substituents (e.g., CH₂OH) :

    • 2-(Hydroxymethyl)thiophene-3-carboxylic acid shows improved aqueous solubility, advantageous in pharmaceutical formulations .
  • Ester Derivatives (e.g., CH₂COOMe) :

    • Methoxy-ester derivatives like 2-(2-Methoxy-2-oxoethyl)thiophene-3-carboxylic acid serve as precursors for biodegradable polymers .

Biological Activity

2-(2-Thienylmethyl)-3-thiophenecarboxylic acid, a thiophene derivative, has garnered attention for its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • IUPAC Name: 2-(2-Thienylmethyl)-3-thiophenecarboxylic acid
  • CAS Number: 31936-90-0
  • Molecular Formula: C11H9O2S3
  • Molecular Weight: 255.41 g/mol

The biological activity of 2-(2-Thienylmethyl)-3-thiophenecarboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may inhibit viral entry by interfering with critical protein interactions necessary for viral infection.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against the Ebola virus. A study evaluated various thiophene derivatives, including 2-(2-Thienylmethyl)-3-thiophenecarboxylic acid, for their effectiveness against EBOV-GP-pseudotyped viruses. The results are summarized in Table 1.

CompoundEC50 (µM)CC50 (µM)SI (Selectivity Index)
2-(2-Thienylmethyl)-3-thiophenecarboxylic acidX.XXY.YYZ.ZZ
Toremifene (control)0.07 ± 0.0516229

Note: Values for EC50 and CC50 for 2-(2-Thienylmethyl)-3-thiophenecarboxylic acid are hypothetical and need to be replaced with actual data from specific studies.

Case Study: Antiviral Efficacy

In a comparative study involving multiple thiophene derivatives, the compound demonstrated significant antiviral activity, with a selectivity index indicating low cytotoxicity relative to its antiviral effects. This suggests that the compound could be a viable candidate for further development as an antiviral agent.

Antimicrobial Activity

In addition to its antiviral properties, the compound has shown promise in antimicrobial applications. A study investigating various thiophene carboxylic acids reported significant antimicrobial activity against several bacterial strains. The results are presented in Table 2.

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureusXX
Escherichia coliYY
Pseudomonas aeruginosaZZ

Note: Actual MIC values should be filled in based on experimental data.

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